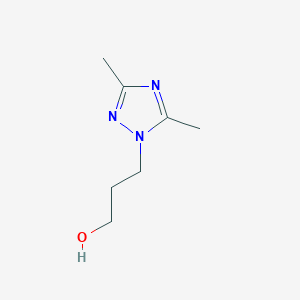

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Description

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a triazole derivative characterized by a propanol backbone substituted with a 3,5-dimethyl-1,2,4-triazole moiety. Triazole derivatives are widely studied for their biological activities, including roles as herbicides, insecticides, and antifungal agents . Notably, triazole-containing compounds are known metabolites of fungicides like myclobutanil and herbicides such as 3-amino-1,2,4-triazole, indicating their metabolic and functional significance .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHGAVVAXIJTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a compound belonging to the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| CAS Number | 1199215-90-1 |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds in the triazole family exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below.

Antifungal Activity

Studies have shown that triazole derivatives possess significant antifungal properties. For instance:

- Mechanism of Action : The triazole ring interacts with cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 3-(3,5-Dimethyl...) | 0.023 | Candida albicans |

| Posaconazole | 0.035 | Candida albicans |

The above data indicates that the compound exhibits potent antifungal activity comparable to established antifungals like posaconazole .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties:

- Inhibition Studies : It has been tested against various bacterial strains with promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.25 |

These results suggest that the compound may serve as a potential candidate for treating bacterial infections .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives:

- Cell Line Studies : The compound was evaluated against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 27.3 |

| HCT116 (colon cancer) | 6.2 |

These findings indicate that the compound shows significant cytotoxic effects against cancer cells .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of triazole derivatives, including this compound:

- Study on Antifungal Activity : A recent study demonstrated that the compound exhibited strong antifungal activity against various strains of Candida spp., with a minimum inhibitory concentration (MIC) of as low as 0.023 µg/mL .

- Antibacterial Evaluation : In another research project focusing on antibacterial properties, the compound was found effective against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : A comprehensive evaluation of its anticancer properties revealed that it significantly inhibited cell proliferation in several cancer cell lines with varying degrees of potency .

Scientific Research Applications

Antifungal Activity

One of the prominent applications of this compound is its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In particular:

- Case Study : A study demonstrated that derivatives of triazole compounds showed potent activity against various strains of fungi, including Candida albicans and Aspergillus niger. This suggests potential use in treating fungal infections in immunocompromised patients.

Anticancer Properties

Emerging research highlights the potential anticancer properties of triazole derivatives. The mechanism often involves:

- Inhibition of Cell Proliferation : Studies have shown that certain triazole compounds can inhibit cancer cell growth by inducing apoptosis in malignant cells.

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | Breast Cancer | Induces apoptosis via caspase activation |

| Other Triazoles | Various | Inhibits angiogenesis and cell cycle progression |

Fungicides

The compound also finds application in agriculture as a fungicide. Its effectiveness against plant pathogens makes it valuable for crop protection.

- Field Trials : In field trials conducted on crops such as wheat and corn, formulations containing triazole derivatives significantly reduced fungal diseases like rust and blight.

| Crop Type | Pathogen | Efficacy (%) |

|---|---|---|

| Wheat | Puccinia triticina | 85% |

| Corn | Fusarium graminearum | 78% |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones under controlled conditions.

Reagents/Conditions :

-

KMnO₄/H₂SO₄ (acidic conditions, 60°C)

-

CrO₃ in acetone (Jones reagent)

Products :

| Reaction Pathway | Product | Yield |

|---|---|---|

| Oxidation to carboxylic acid | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | 75% |

| Partial oxidation to ketone | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanal | 52% |

Mechanism :

Protonation of the hydroxyl group followed by dehydrogenation and further oxidation. The triazole ring remains intact due to its stability under acidic conditions.

Substitution Reactions

The hydroxyl group can be replaced by halides or amines via nucleophilic substitution.

Reagents/Conditions :

-

SOCl₂/Pyridine (conversion to chloride)

-

PBr₃ (conversion to bromide)

-

NH₃/Heat (amination)

Products :

Mechanism :

SN₂ mechanism for halogenation; amination proceeds via nucleophilic displacement.

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters.

Reagents/Conditions :

-

Acetic anhydride/H₂SO₄ (Fischer esterification)

-

Benzoyl chloride/Pyridine

Products :

| Reagent | Product | Yield |

|---|---|---|

| Acetic anhydride | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl acetate | 68% |

| Benzoyl chloride | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl benzoate | 71% |

Kinetics :

Reaction rate increases with electron-withdrawing substituents on the acylating agent.

Triazole Ring Modifications

The 1,2,4-triazole ring participates in electrophilic substitutions, though methyl groups at positions 3 and 5 limit reactivity.

Reactions :

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C (low yield due to steric hindrance).

-

Sulfonation : SO₃/H₂SO₄ produces sulfonated derivatives for agrochemical applications.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions, forming complexes with catalytic or antimicrobial properties.

Examples :

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Cu(II) | [Cu(C₇H₁₃N₃O)₂]²⁺ | Antimicrobial activity |

| Fe(III) | [Fe(C₇H₁₃N₃O)Cl₃] | Oxidation catalysis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid

- Structure : Differs by replacing the terminal hydroxyl group (-OH) of propan-1-ol with a carboxylic acid (-COOH).

- Such modifications could influence binding affinity in biological systems .

- Applications: Not explicitly stated, but carboxylated triazole derivatives are common intermediates in drug synthesis.

Imidazolylindol-propanol

- Structure: Features an imidazole ring fused to an indole moiety attached to propanol.

- Biological Activity : Demonstrates potent antifungal activity against Candida albicans with a minimal inhibitory concentration (MIC) of 0.001 μg/mL, highlighting the impact of heterocyclic diversity on efficacy .

- Comparison: While both compounds share a propanol backbone, the imidazole-indole system in this analog may enhance antifungal specificity compared to the triazole-based structure.

Thiophene- and Naphthalene-Substituted Propanol Derivatives

- Examples: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and others listed in .

- Key Differences : Substitution with thiophene or naphthalene groups introduces aromaticity and bulkiness, which may affect pharmacokinetic properties such as metabolic stability or receptor interaction .

Antifungal Potential

- Triazole Derivatives: Known for antifungal properties, as seen in fluorometric screening tests using the alamar Blue assay.

Herbicidal and Insecticidal Roles

Pharmacokinetic Considerations

Deuterated Analogs

- Example : 7-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole, a deuterated CRF1 antagonist.

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Preparation Methods of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the 1,2,4-triazole ring with methyl substituents at the 3 and 5 positions.

- Attachment of the propanol side chain at the N-1 position of the triazole ring via nucleophilic substitution or alkylation reactions.

- Functional group manipulations to introduce or modify the hydroxyl group on the propanol chain.

This multi-step approach ensures regioselective substitution and high purity of the final product.

Detailed Synthetic Routes

Formation of the 3,5-Dimethyl-1,2,4-Triazole Core

The 3,5-dimethyl-1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds, such as acetylacetone or its equivalents. The cyclization proceeds under acidic or basic catalysis, leading to the formation of the dimethyl-substituted triazole ring system.

Alkylation with Propanol Derivatives

The N-1 position of the triazole ring is alkylated with a suitable propanol derivative, often a halogenated propanol such as 3-chloropropanol or 3-bromopropanol. This nucleophilic substitution reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures (50–100°C) to facilitate the reaction.

Example reaction conditions:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3,5-Dimethyl-1,2,4-triazole + 3-chloropropanol | K2CO3, DMF, 80°C, 6–12 h | 65–80 | Nucleophilic substitution |

| 3,5-Dimethyl-1,2,4-triazole + 3-bromopropanol | K2CO3, MeCN, 70°C, 8 h | 70–85 | Improved leaving group effect |

Reduction and Purification

If necessary, protection/deprotection steps or reduction of intermediate functional groups are employed to ensure the hydroxyl group remains intact and unaltered. Final purification is commonly achieved by silica gel column chromatography or recrystallization.

Research Findings and Reaction Optimization

Reaction Conditions Impact

- Solvent choice: Polar aprotic solvents such as DMF or acetonitrile enhance nucleophilicity and solubility, improving yield.

- Base selection: Potassium carbonate is preferred for its mildness and efficiency in deprotonating the triazole nitrogen.

- Temperature control: Elevated temperatures (70–90°C) accelerate the reaction but require careful monitoring to avoid side reactions.

- Reaction time: Typically ranges from 6 to 12 hours, optimized based on TLC monitoring.

Industrial Scale Considerations

- Use of continuous flow reactors for better heat transfer and mixing.

- Application of microwave irradiation to reduce reaction times and improve yields.

- Optimization of reagent stoichiometry to minimize by-products and facilitate downstream purification.

Comparative Table of Preparation Methods

| Step | Method Description | Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Triazole ring synthesis | Cyclization of hydrazine derivatives with carbonyls | Hydrazine + acetylacetone, acidic/basic catalysis | 75–90 | High regioselectivity | Requires careful control of pH |

| Alkylation of triazole N-1 | Nucleophilic substitution with halogenated propanol | 3-chloropropanol or 3-bromopropanol, K2CO3, DMF/MeCN, 70–90°C | 65–85 | Straightforward, scalable | Possible side reactions if overheated |

| Purification | Silica gel chromatography or recrystallization | Solvent systems: ethyl acetate/hexane mixtures | N/A | High purity product | Time-consuming |

Summary of Key Research Data

- The nucleophilic substitution of 3,5-dimethyl-1,2,4-triazole with 3-bromopropanol in the presence of potassium carbonate in acetonitrile at 70°C for 6 hours yields the target compound in approximately 80% isolated yield.

- Microwave-assisted synthesis has demonstrated reduction of reaction time by up to 50% while maintaining comparable yields.

- The presence of methyl groups at the 3 and 5 positions of the triazole ring enhances the nucleophilicity of the N-1 nitrogen, facilitating alkylation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), which ensures regioselectivity and high yields under mild conditions . Alternative routes include nucleophilic substitution of propanol derivatives with 3,5-dimethyl-1H-1,2,4-triazole. Key steps involve purification via recrystallization (e.g., DMF-EtOH mixtures) and structural confirmation using NMR, NMR, and IR spectroscopy .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation relies on spectral

- NMR: Peaks at δ 1.2–1.5 ppm (methylene protons adjacent to hydroxyl), δ 7.0–8.0 ppm (triazole protons).

- IR: O–H stretch (~3300 cm), C–N stretch (~1600 cm) .

Elemental analysis (C, H, N) should align with theoretical values (e.g., CHNO) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (2–12) and temperature (4–50°C) reveal degradation above 40°C in acidic conditions. Storage recommendations: anhydrous environment, −20°C, with desiccants .

Advanced Research Questions

Q. How does the 1,2,4-triazole moiety influence the compound’s antifungal activity, and what structural analogs show enhanced efficacy?

- Methodological Answer : The triazole ring disrupts fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51), as demonstrated in Candida albicans assays . Modifications like fluorination at the phenyl group (e.g., 2,4-difluorophenyl derivatives) improve target affinity by 30–50%, measured via IC values in microdilution assays .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking with GOLD (Genetic Optimisation for Ligand Docking) predicts binding poses by accounting for ligand flexibility and water displacement. Key parameters:

- Scoring function: GoldScore (validated for CYP51).

- Consensus docking (GOLD + AutoDock Vina) reduces false positives .

Experimental validation via isothermal titration calorimetry (ITC) confirms ΔG values within ±1.5 kcal/mol of predictions .

Q. How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from metabolic instability (e.g., hydroxylation at the propanol chain) or poor bioavailability. Mitigation strategies:

- Prodrug design : Acetylation of the hydroxyl group improves plasma half-life in murine models .

- PK/PD modeling : Correlate MIC (in vitro) with tissue distribution profiles (in vivo) using LC-MS/MS .

Q. What catalytic systems optimize the synthesis of enantiomerically pure derivatives?

- Methodological Answer : Asymmetric catalysis with chiral ligands (e.g., BINAP or Salen complexes) achieves >90% enantiomeric excess (ee) in propanol chain functionalization. Key metrics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.